1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic nucleoside analog.
Preparation Methods
The synthesis of 1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multi-step organic synthesisThe final steps involve the formation of the pyrimidine ring and its subsequent methylation . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield deoxy derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of this compound involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include viral DNA polymerases and cellular enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar compounds include other nucleoside analogs such as:
2’-Deoxyuridine: Lacks the 2’-hydroxyl group and is used in similar applications.
5-Fluoro-2’-deoxyuridine: Contains a fluorine atom at the 5-position and is used as an anticancer agent.
Idoxuridine: An antiviral agent that substitutes thymidine in viral DNA. The uniqueness of 1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione lies in its specific structural modifications, which can confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C10H13FN2O4 |
---|---|
Molecular Weight |
244.22 g/mol |
IUPAC Name |
1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7?,8+/m0/s1 |
InChI Key |
UXCAQJAQSWSNPQ-YPVSKDHRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H](C(O2)CO)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.